{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Overview
Description
“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a chemical compound with the molecular formula C6H5ClN4O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. The compound has a molecular weight of 184.58 . The InChI key is OUNXXBYNOUBNPF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various other compounds. For example, it has been used in the synthesis of c-Met inhibitors .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 184.58 . The compound’s CAS Number is 1175301-94-6 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural analysis of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol and its derivatives have been a subject of interest due to their pharmaceutical importance. Sallam et al. (2021) synthesized a compound closely related to the specified molecule, focusing on its structural elucidation through spectroscopic techniques and X-ray diffraction, alongside DFT calculations to understand its electronic properties and intermolecular interactions (Sallam et al., 2021).
Molecular Rearrangements and Reactions
Research by Crabb et al. (1997) explored the synthesis, reactions, and theoretical studies of [1,2,4]triazolo pyrimidinium and pyrazinium aminides, providing insights into nucleophilic ring-opening reactions and the potential of such compounds for molecular rearrangement. This study highlights the versatility of [1,2,4]triazolo derivatives in chemical transformations (Crabb et al., 1997).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor potentials of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Kumara et al. (2013) synthesized new derivatives showing modest activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Kumara et al., 2013). Similarly, Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines with significant cytotoxic activities against Acute Lymphoblastic Leukemia cell lines, highlighting their potential as cytotoxic agents (Mamta et al., 2019).
Pharmaceutical Importance and Applications
The medicinal chemistry landscape recognizes heterocyclic compounds like pyridazine analogs for their significant pharmaceutical importance. Research by Sallam et al. (2021) synthesized a derivative of this compound, investigating its structural, electronic properties, and implications in drug design (Sallam et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mesenchymal-epithelial transition factor (c-met) with high protein kinase selectivity . c-MET is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as c-met) and inhibit their function . This inhibition could lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
If it indeed inhibits c-met, it could affect pathways related to cell survival, growth, and migration .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
If it inhibits c-met, it could potentially lead to decreased cell survival, growth, and migration .
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXJFHVKJANKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175301-94-6 | |
Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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